Technical Whitepaper: Physicochemical Profiling and Reactivity of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile
Technical Whitepaper: Physicochemical Profiling and Reactivity of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs) and biorthogonal chemical probes, the design of tunable electrophiles is paramount. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents a highly specialized molecular scaffold that bridges a lipophilic recognition element (the 2,5-dimethoxyphenyl group) with a finely tuned covalent warhead (the 2-cyanooxazole moiety).
Unlike hyper-reactive Michael acceptors (e.g., unsubstituted acrylamides) that often suffer from rapid glutathione (GSH) depletion and off-target toxicity, the 2-cyanooxazole group offers a balanced electrophilicity. The electron-withdrawing nature of the oxazole ring activates the nitrile carbon, making it susceptible to nucleophilic attack by the thiolate anions of active-site cysteines, forming reversible or irreversible imidothioate adducts[1]. This guide provides an in-depth technical analysis of the compound's basic properties, mechanistic behavior, and the experimental protocols required to validate its utility in drug discovery.
Physicochemical Properties
Understanding the baseline physicochemical metrics of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is critical for predicting its pharmacokinetics, solubility, and binding affinity. The presence of two methoxy groups provides critical hydrogen bond acceptors while dictating the dihedral angle between the phenyl and oxazole rings via steric hindrance at the ortho position.
| Property | Value | Mechanistic Implication |
| Chemical Formula | C₁₂H₁₀N₂O₃ | Baseline atomic composition for MS identification. |
| Molecular Weight | 230.22 g/mol | Highly fragment-like; excellent for lead optimization. |
| Topological Polar Surface Area (TPSA) | ~68.3 Ų | Favorable for membrane permeability; potential for BBB penetration. |
| LogP (Predicted) | 2.5 – 3.0 | Optimal lipophilicity for hydrophobic pocket engagement. |
| H-Bond Donors / Acceptors | 0 / 5 | Relies entirely on accepting H-bonds (via N, O, and methoxy groups). |
| Rotatable Bonds | 3 | Restricted flexibility minimizes entropic penalty upon target binding. |
Mechanistic Grounding: The Covalent Warhead
The defining feature of this molecule is the oxazole-2-carbonitrile group. Cyano-heterocycles are well-documented for their ability to undergo condensation reactions with 1,2-aminothiols (such as N-terminal cysteines) to form luciferin analogs, a property heavily exploited in bioluminescence imaging and click chemistry[1][2].
In the context of protein targeting, the cyano carbon acts as a hard electrophile. When positioned near a nucleophilic cysteine residue within a protein's binding pocket, the thiolate attacks the nitrile carbon. This causality is driven by the oxazole ring, which pulls electron density away from the cyano group, lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating the attack.
Mechanism of covalent engagement between the 2-cyanooxazole warhead and a nucleophilic cysteine.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the compound and the self-validating system used to profile its reactivity.
Synthesis Protocol: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile
Causality Check: Building the oxazole core prior to introducing the cyano group is essential. Attempting to construct the ring with the sensitive nitrile already present often leads to premature hydrolysis or unwanted cyclization side-reactions.
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Oxazole Core Formation (van Leusen Reaction):
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React 2,5-dimethoxybenzaldehyde with toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate (K₂CO₃) in refluxing methanol.
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Result: 5-(2,5-Dimethoxyphenyl)oxazole.
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C2-Metalation and Carboxylation:
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Cool the intermediate to -78°C in anhydrous THF. Treat with n-butyllithium (n-BuLi) to selectively deprotonate the C2 position of the oxazole.
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Quench the resulting organolithium species with dry ice (solid CO₂) to yield the 2-carboxylic acid, followed by treatment with ammonium chloride/HATU to form the primary amide: 5-(2,5-Dimethoxyphenyl)oxazole-2-carboxamide.
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Dehydration to Carbonitrile:
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Suspend the amide in phosphorus oxychloride (POCl₃) and heat to 80°C for 4 hours. POCl₃ acts as a dehydrating agent, converting the primary amide directly into the carbonitrile.
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Validation: Quench over ice, extract with ethyl acetate, and purify via silica gel chromatography. Confirm the presence of the sharp C≡N stretch at ~2230 cm⁻¹ via IR spectroscopy.
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Workflow: Glutathione (GSH) Reactivity Profiling
To serve as a viable drug candidate, the compound must not indiscriminately react with abundant cellular thiols like GSH. The standard industry assay measures the thiol reactivity rate constant over a 72-hour period[3].
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Preparation: Prepare a 250 µM solution of reduced Glutathione (GSH) in PBS buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.
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Initiation: Spike 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile into the GSH solution to achieve a final compound concentration of 50 µM. Causality: Using a 5-fold excess of GSH ensures pseudo-first-order kinetics, simplifying the calculation of the degradation rate.
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Incubation & Quenching: Incubate the mixture at 37°C. At specific time points (0, 1, 4, 24, 48, and 72 hours), remove 50 µL aliquots and quench by adding 50 µL of cold acetonitrile containing an internal standard.
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Analysis: Centrifuge the quenched samples to precipitate buffer salts. Analyze the supernatant via LC-MS/MS.
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Validation: Plot the natural log of the remaining parent compound peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs ), from which the half-life ( t1/2 ) is derived. Simultaneously track the appearance of the GSH-adduct mass (M + 307 Da) to confirm that parent depletion is strictly due to covalent adduction, not aqueous hydrolysis.
Standard workflow for assessing glutathione (GSH) reactivity and half-life.
Applications in Drug Development
The 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile scaffold is highly modular. In drug development, the 2,5-dimethoxyphenyl moiety can be optimized to fit the S1 or S2 pockets of specific proteases or the hinge region of kinases. Once non-covalent affinity is established by the tail, the 2-cyanooxazole warhead is positioned in close proximity to a non-catalytic cysteine, driving the covalent reaction forward. This spatial proximity drastically increases the local concentration of the electrophile, allowing for potent target inhibition even if the intrinsic GSH reactivity (assessed in Section 4.2) is exceptionally low.
References
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Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances.[Link]
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OXAZOLE-2-CARBONITRILE | CAS#:68776-60-3. Chemsrc.[Link]
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Orthogonal Luciferase-Luciferin Pairs for Bioluminescence Imaging. ResearchGate.[Link]
Sources
- 1. Iodine-DMSO mediated conversion of N -arylcyanothioformamides to N -arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00049K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. OXAZOLE-2-CARBONITRILE | CAS#:68776-60-3 | Chemsrc [chemsrc.com]
